molecular formula C13H22O5 B8567963 2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 32888-40-7

2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B8567963
M. Wt: 258.31 g/mol
InChI Key: BPORCGWJIUSERF-UHFFFAOYSA-N
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Patent
US05102895

Procedure details

9.0 g of dihydroxyacetone dimer, 21.0 g of 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid were added to 70 ml of dichloromethane and stirred under ice-cooling for 3 hours. After the completion of the reaction, 150 ml of diethyl ether was added thereto. The mixture was then washed with a saturated aqueous solution of sodium hydrogencarbonate and dried over anhydrous magnesium sulfate. After distilling off the solvent, the oily residue thus obtained was subjected to chromatography wherein silica gel was employed as a carrier while hexane/ethyl acetate was employed as a mobile phase. Thus 16.5 g of 1,3-bis(2-tetrahydro-pyranyloxy)propan-2-one was obtained as a colorless viscous liquid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1O[C:5]([OH:9])([CH2:7][OH:8])[CH2:4][O:3][C:2]1([OH:12])[CH2:10]O.[O:13]1[CH:18]=[CH:17][CH2:16][CH2:15][CH2:14]1.[C:19]1(C)[CH:24]=CC(S(O)(=O)=O)=C[CH:20]=1.ClCCl>CCCCCC.C(OCC)(=O)C.C(OCC)C>[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH:18]1[O:8][CH2:7][C:5](=[O:9])[CH2:4][O:3][CH:2]1[CH2:10][CH2:24][CH2:19][CH2:20][O:12]1 |f:4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1C(OCC(O1)(CO)O)(CO)O
Name
Quantity
21 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
70 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The mixture was then washed with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the oily residue thus obtained

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCC(COC1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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